molecular formula C11H13ClN2O B1424502 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride CAS No. 1333892-36-6

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1424502
CAS No.: 1333892-36-6
M. Wt: 224.68 g/mol
InChI Key: RTZFFHFGTIDJNQ-UHFFFAOYSA-N
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Description

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The phenyl group attached to the oxazole ring and the ethan-1-amine moiety contribute to its unique chemical properties. This compound is often used in scientific research due to its potential biological and pharmacological activities.

Scientific Research Applications

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors to form the oxazole ring, followed by the introduction of the phenyl group and the ethan-1-amine moiety. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The phenyl group or the ethan-1-amine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the phenyl ring or the ethan-1-amine moiety.

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride can be compared with other oxazole derivatives and related compounds. Similar compounds include:

    1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine: The free base form of the compound.

    2-Phenyl-1,3-oxazole: A simpler oxazole derivative with a phenyl group.

    1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride: A derivative with a methyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZFFHFGTIDJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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